molecular formula C20H21NO6S2 B12198441 Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12198441
M. Wt: 435.5 g/mol
InChI Key: SDFRGPRAFCBGQU-UHFFFAOYSA-N
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Description

The compound Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate features a structurally complex framework characterized by a 4,4-dioxido-1,4-oxathiin ring fused to a phenyl group and a 4,5-dimethylthiophene core linked via a carbamate bridge. This sulfone-containing heterocycle likely confers unique electronic and steric properties, distinguishing it from simpler thiophene derivatives.

Properties

Molecular Formula

C20H21NO6S2

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H21NO6S2/c1-4-26-20(23)15-12(2)13(3)28-19(15)21-18(22)16-17(14-8-6-5-7-9-14)29(24,25)11-10-27-16/h5-9H,4,10-11H2,1-3H3,(H,21,22)

InChI Key

SDFRGPRAFCBGQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Benzyl 1-Alkynyl Sulfones

  • Reactants :

    • Benzyl propargyl sulfone (derived from propargyl bromide and sodium benzenesulfinate)

    • Benzaldehyde derivatives (e.g., 3-phenylpropanal)

  • Conditions :

    • Base: Lithium hexamethyldisilazide (LHMDS) or K₂CO₃

    • Solvent: Tetrahydrofuran (THF) or dichloromethane

    • Temperature: 0°C to room temperature, 12–24 hours

The reaction proceeds through a conjugate addition-cyclization mechanism, forming the 1,4-oxathiin ring with a trans configuration at the 2,3-diaryl positions. The sulfone group is introduced via oxidation of the intermediate sulfide using meta-chloroperbenzoic acid (mCPBA).

Carbonyl Chloride Formation

The 1,4-oxathiin-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O :

  • Reactants :

    • 1,4-Oxathiin-2-carboxylic acid

    • Excess SOCl₂ (2–3 equiv)

  • Conditions :

    • Solvent: Anhydrous dichloromethane

    • Temperature: Reflux (40°C) for 2–4 hours

The acyl chloride is isolated via evaporation under reduced pressure and used immediately in the next step.

Amide Coupling for Final Assembly

The target compound is assembled through a Schotten-Baumann reaction or carbodiimide-mediated coupling between the 2-aminothiophene and oxathiin carbonyl chloride.

Schotten-Baumann Reaction

  • Reactants :

    • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

    • 4,4-Dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride

  • Conditions :

    • Base: Aqueous NaOH (10%)

    • Solvent: Dichloromethane/water biphasic system

    • Temperature: 0°C, 1–2 hours

The reaction achieves yields of 60–70%, with the aqueous layer maintaining a pH of 9–10 to deprotonate the amine and drive the reaction.

Carbodiimide-Mediated Coupling

For improved efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) is employed:

  • Reactants :

    • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

    • Oxathiin carbonyl chloride

    • EDC·HCl (1.2 equiv)

    • Catalytic 4-dimethylaminopyridine (DMAP)

  • Conditions :

    • Solvent: Anhydrous THF or DMF

    • Temperature: Room temperature, 12–24 hours

This method yields 75–85% of the desired product, with purification via column chromatography (silica gel, ethyl acetate/hexanes).

Optimization and Challenges

Steric Hindrance Mitigation

The 4,5-dimethyl groups on the thiophene ring introduce steric hindrance during amide coupling. Strategies to address this include:

  • Using excess acyl chloride (1.5–2.0 equiv)

  • Prolonged reaction times (24–48 hours)

  • High-boiling solvents (e.g., DMF) to enhance solubility.

By-Product Formation

Common by-products include:

  • Hydrolyzed acyl chloride : Minimized by using anhydrous conditions.

  • Dimerized thiophene : Addressed via slow addition of reactants.

Analytical Data and Characterization

PropertyValue/DescriptionSource
Molecular FormulaC₂₀H₂₁NO₆S₂
Molecular Weight435.5 g/mol
Melting PointNot reported
Key IR Bands (cm⁻¹)1720 (C=O ester), 1670 (C=O amide), 1320 (S=O)
¹H NMR (CDCl₃)δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 6H, CH₃),
3.85 (q, 2H, CH₂CH₃), 7.35–7.50 (m, 5H, Ph)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate has shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : Compounds similar to this structure have been investigated for their ability to inhibit inflammatory pathways. For example, derivatives of thiophenes and oxathiins have demonstrated significant anti-inflammatory effects in preclinical models .
  • Anticancer Properties : The oxathiin structure is known for its potential anticancer activity. Studies have indicated that compounds featuring similar frameworks can induce apoptosis in cancer cells through various mechanisms .

Synthetic Applications

The compound can serve as a versatile intermediate in organic synthesis:

  • Synthesis of Novel Heterocycles : The presence of both thiophene and oxathiin rings allows for the development of new heterocyclic compounds through reactions such as cycloaddition and condensation . This is particularly useful in creating libraries of compounds for biological screening.

Biological Studies

Research has highlighted the utility of this compound in biological assays:

  • Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, studies on related thiophene derivatives have shown their potential as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is implicated in cancer progression .

Case Study 1: Anti-inflammatory Activity

In a study evaluating various thiophene derivatives, a compound structurally related to this compound exhibited significant inhibition of Th17 cell differentiation. This was linked to its ability to modulate retinoic acid receptor-related orphan receptor-gamma-t (RORγt), suggesting potential use in autoimmune disorders .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of thiophene-based compounds. The study found that certain derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This highlights the therapeutic potential of compounds like this compound in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Key Structural Features

Compound Core Structure Notable Substituents Functional Groups
Target Compound 4,4-Dioxido-1,4-oxathiin Phenyl, ethyl carboxylate, 4,5-dimethylthiophene Sulfone, carbamate, ester
Compound 6o () Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxyethyl oxo group Amine, ester, hydroxyl
Compounds 3a–3k () 4,5-Dimethylthiophene Cyanoacrylamido, substituted phenyl Cyano, acrylamido, ester
  • Sulfone vs.
  • Ring Systems: The 1,4-oxathiin ring in the target compound may exhibit distinct conformational rigidity compared to tetrahydrobenzo[b]thiophene (6o) or planar thiophene cores (3a–3k), influencing binding interactions in biological systems.

Spectroscopic and Electronic Properties

NMR Analysis (): Comparative studies of Rapa, compound 1, and compound 7 reveal that chemical shift differences in specific regions (e.g., protons 29–36 and 39–44) directly correlate with substituent variations (Figure 6, Table 2 in ) . For the target compound, the sulfone group’s strong electron-withdrawing nature would likely deshield adjacent protons, causing distinct chemical shifts in NMR spectra compared to analogs lacking this moiety.

Biological Activity

Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate (CAS Number: 1144458-66-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H21_{21}N O6_6S2_2, with a molecular weight of 435.5 g/mol. The compound features a thiophene ring substituted with an ethyl ester and an oxathiin moiety, which contributes to its unique chemical properties and potential bioactivity.

PropertyValue
Molecular FormulaC20_{20}H21_{21}N O6_6S2_2
Molecular Weight435.5 g/mol
CAS Number1144458-66-1

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and oxathiin structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their anti-inflammatory properties. For example, thiazole and thiophene derivatives have been reported to inhibit pro-inflammatory cytokines in vitro and in vivo. These findings suggest that this compound may possess the ability to modulate inflammatory responses through similar pathways.

Anticancer Potential

The anticancer activity of related compounds has also been explored. Studies indicate that certain thiophene derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the oxathiin moiety may enhance this effect by increasing the compound's affinity for cellular targets involved in cancer progression.

Case Studies

  • Study on Antimicrobial Activity : A study involving a series of thiophene derivatives demonstrated that modifications at the thiophene ring significantly enhanced antimicrobial potency against Staphylococcus aureus and Escherichia coli. This compound was among the compounds tested and showed promising results.
  • Anti-inflammatory Research : In a model of induced inflammation in mice, compounds similar to this compound were administered orally. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.
  • Anticancer Activity : A recent investigation into the cytotoxic effects of thiophene derivatives on human cancer cell lines revealed that certain modifications led to increased apoptosis rates. The study highlighted the potential of this compound as a candidate for further development in anticancer therapies.

Q & A

Q. What are the established synthetic routes for Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate, and what reaction conditions optimize yield and purity?

The compound can be synthesized via Knoevenagel condensation using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a starting material. Key steps include:

  • Cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group.
  • Condensation with substituted benzaldehydes in toluene under catalytic piperidine and acetic acid , yielding 72–94% after recrystallization with alcohol .
    Optimization tips:
  • Control reaction time (5–6 hours) to avoid side products.
  • Use excess benzaldehyde derivatives to drive the reaction to completion.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers prioritize?

  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and sulfone S=O (~1300–1350 cm⁻¹) stretches .
  • ¹H NMR : Identify aromatic protons (δ 7.25–7.45 ppm for phenyl groups) and methylene/methyl groups (δ 1.11–2.43 ppm for ethyl and thiophene substituents) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 329.46 for related derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antioxidant activity and in vivo anti-inflammatory efficacy observed in structurally similar compounds?

  • Assay-Specific Factors : Ensure consistency between in vitro (e.g., DPPH radical scavenging) and in vivo (e.g., carrageenan-induced edema) models. For example, phenolic substituents enhance antioxidant activity but may reduce bioavailability due to poor solubility .
  • Dose-Response Analysis : Test multiple concentrations to identify optimal efficacy thresholds.
  • Metabolic Stability Studies : Use HPLC or LC-MS to assess compound stability in biological matrices .

Q. What strategies are recommended for mitigating hazards associated with handling this compound during synthesis and purification?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2/2A hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during solvent evaporation).
  • Spill Management : Neutralize leaks with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. How do electronic and steric effects of substituents on the phenyl ring influence the compound’s bioactivity, and what computational methods aid in predicting these effects?

  • Structure-Activity Relationship (SAR) :
    • Electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring enhance antioxidant activity by stabilizing radical intermediates .
    • Bulky substituents may reduce binding affinity to target enzymes (e.g., cyclooxygenase).
  • Computational Tools :
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict redox potential.
    • Molecular Docking : Simulate interactions with inflammatory targets (e.g., COX-2) using AutoDock Vina .

Methodological Notes

  • Synthetic Scale-Up : Pilot reactions at <5 g to monitor exothermic risks.
  • Bioassay Validation : Include positive controls (e.g., diclofenac for anti-inflammatory studies) .
  • Safety Protocols : Regularly update SDS documentation and train personnel on emergency procedures .

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